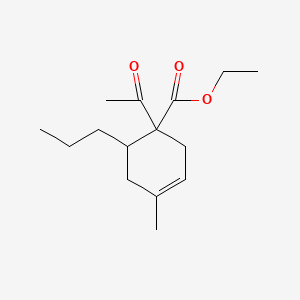

Ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate

Description

Properties

CAS No. |

83878-03-9 |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C15H24O3/c1-5-7-13-10-11(3)8-9-15(13,12(4)16)14(17)18-6-2/h8,13H,5-7,9-10H2,1-4H3 |

InChI Key |

QYIMRQXWCAWAMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(=CCC1(C(=O)C)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Key Steps in the Synthesis :

Substituent Functionalization :

- The introduction of substituents such as methyl, propyl, and acetyl groups is achieved through alkylation or acylation reactions.

- For example, alkylation at specific positions on the cyclohexanone ring can be controlled using blocking groups or electron-withdrawing groups (EWGs) to direct reactivity.

Tandem Hydroformylation and Aldol Addition

This method combines hydroformylation (addition of a formyl group) with aldol condensation to create the cyclohexene structure with functionalized substituents.

Procedure :

Michael Addition and Aldol Cyclization

An alternative route involves Michael addition followed by aldol condensation.

Steps :

-

- A nucleophile (e.g., enolate ion) adds to an α,β-unsaturated carbonyl compound to form a substituted intermediate.

-

- The intermediate undergoes intramolecular aldol condensation under basic conditions to form the cyclohexene ring system.

One-Pot Tandem Reactions

One-pot tandem reactions streamline the synthesis by combining multiple steps into a single reaction vessel.

Advantages :

- Reduces reaction time and complexity.

- Minimizes purification steps between intermediates.

Example Procedure :

- A β,γ-unsaturated ketone reacts with CO/H₂ gas in the presence of [Rh(cod)Cl]₂ catalyst.

- Acidic conditions promote aldol condensation and cyclization.

- Direct esterification produces this compound.

Optimization Techniques

To improve yield and purity during synthesis:

- Use of catalysts: Rhodium-based catalysts for hydroformylation; acidic catalysts for esterification.

- Temperature control: Reactions are typically conducted at elevated temperatures (~100°C) for efficient conversion.

- Solvent selection: Non-polar solvents like dichloromethane are preferred for hydroformylation steps.

Data Table: Reaction Conditions

| Step | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|

| Hydroformylation | [Rh(cod)Cl]₂, CO/H₂ | 80 bar, 100°C | Aldehyde-functionalized intermediate |

| Aldol Addition | p-Toluenesulfonic acid (PTSA) | Acidic medium | Cyclized ketone |

| Esterification | Ethanol, sulfuric acid | Reflux | Ethyl ester |

| Functional Group Addition | Alkyl halides (for methyl/propyl groups) | Base-catalyzed alkylation | Substituted cyclohexane |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the functional groups attached to the cyclohexene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Biological Applications

Ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate has been studied for its potential biological activities, particularly in pharmacology and medicinal chemistry. Some notable findings include:

- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or preservatives in food and pharmaceuticals .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

- Potential as a Flavoring Agent : Due to its unique structure and pleasant aroma, this compound may also be explored as a flavoring agent in the food industry, enhancing the sensory qualities of various products .

Industrial Applications

In addition to its biological applications, this compound has several industrial uses:

- Chemical Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the production of specialty chemicals used in various industries .

- Agricultural Chemicals : Its potential role as an agrochemical could be significant, especially in developing pesticides or herbicides that are less harmful to the environment while maintaining efficacy against pests .

- Cosmetics and Personal Care Products : The compound's stability and favorable sensory properties make it suitable for use in cosmetics, potentially serving as a fragrance component or skin conditioning agent .

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential role in developing new antimicrobial agents.

Case Study 2: Flavoring Agent Development

In an exploratory study aimed at identifying new flavor compounds for the food industry, researchers evaluated this compound's sensory properties. The findings highlighted its pleasant aroma profile, leading to further investigations into its application as a natural flavoring agent.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with cellular receptors to modulate biological responses.

Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Signal Transduction: Modulation of signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl cyclohex-3-ene carboxylate derivatives are widely studied for their conformational diversity and applications as synthetic intermediates. Below is a comparative analysis with key analogues:

Table 1: Comparison of Ethyl 1-Acetyl-4-Methyl-6-Propylcyclohex-3-ene-1-Carboxylate and Related Compounds

†Conformation varies between molecules in the asymmetric unit.

Key Findings from Comparative Analysis

Ring Conformation and Substituent Influence

- The position and nature of substituents significantly affect ring puckering. For example: Aryl substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) induce steric strain, leading to half-chair or screw-boat conformations due to bulky aromatic groups . The 2-oxo group in analogues (e.g., C₂₁H₁₈ClFO₃) enhances electron-withdrawing effects, stabilizing specific conformations, whereas the 1-acetyl group in the target compound may influence reactivity differently .

Physicochemical Properties

- The acetyl group at position 1 may participate in hydrogen bonding, altering solubility and crystallinity compared to 2-oxo derivatives .

Biological Activity

Ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for future research.

| Property | Value |

|---|---|

| CAS Number | 83878-03-9 |

| Molecular Weight | 252.35 g/mol |

| IUPAC Name | This compound |

| InChI Key | QYIMRQXWCAWAMM-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps, including cyclohexene ring formation and functional group addition through various organic reactions such as Friedel-Crafts acylation. The compound can undergo oxidation, reduction, and substitution reactions, leading to various derivatives that may exhibit different biological activities .

Mechanisms of Biological Activity

This compound's biological activity may stem from several mechanisms:

Binding to Receptors: The compound may interact with specific cellular receptors, modulating various biological responses.

Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.

Signal Transduction Modulation: The compound could influence signal transduction pathways, altering cellular functions and responses to stimuli.

Research Findings

Recent studies have investigated the biological effects of this compound in various contexts:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections.

- Anti-inflammatory Effects: Research has indicated that this compound may reduce inflammation markers in vitro, suggesting its use as an anti-inflammatory agent.

- Neuroprotective Properties: Some studies have explored its effects on neuronal cells, proposing that it may protect against neurodegeneration through its antioxidant activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its role in modulating inflammatory pathways.

Future Directions

The biological activity of this compound presents opportunities for further research:

Pharmacological Development: Investigating the therapeutic potential of this compound in drug formulation for infectious diseases and inflammatory conditions.

Mechanistic Studies: Conducting detailed studies to elucidate the precise molecular mechanisms underlying its biological effects.

Comparative Studies: Comparing its activity with structurally similar compounds to identify unique properties and potential applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.